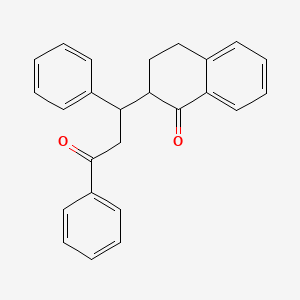
1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- is a complex organic compound with a unique structure that includes a naphthalenone core and a diphenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- can be achieved through several synthetic routes. One common method involves the enantioselective cascade reaction of 2-(3-oxo-1,3-diphenylpropyl)malononitrile. This reaction typically uses a catalyst and specific reaction conditions to achieve high yields and enantiomeric excesses .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone
- Diethyl (3-oxo-1,3-diphenylpropyl)malonate
- 2-(3-oxo-3-phenylpropyl)malononitrile
Uniqueness
1(2H)-Naphthalenone, 3,4-dihydro-2-(3-oxo-1,3-diphenylpropyl)- is unique due to its naphthalenone core and diphenylpropyl side chain, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
65193-62-6 |
|---|---|
Molecular Formula |
C25H22O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(3-oxo-1,3-diphenylpropyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C25H22O2/c26-24(20-12-5-2-6-13-20)17-23(18-9-3-1-4-10-18)22-16-15-19-11-7-8-14-21(19)25(22)27/h1-14,22-23H,15-17H2 |
InChI Key |
SSWYANKWNUMJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















